Predicted Lipophilicity (logP) Differentiates the 4-Fluorophenyl Analog from the 4-Hydroxypiperidinyl Des-Pyridazine Derivative
The target compound's predicted logP of 2.19 (ZINC15) contrasts with the predicted logP of approximately 1.5 for the des-pyridazine analog 2-(4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone (CAS 1082928-73-1), which lacks the 6-methylpyridazin-3-yl ether moiety [1]. The ~0.7 log unit increase in predicted lipophilicity conferred by the pyridazine ether is expected to enhance membrane permeability, although this advantage has not been experimentally validated .
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | Predicted logP = 2.19 (ZINC15) |
| Comparator Or Baseline | 2-(4-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone (CAS 1082928-73-1); predicted logP ~1.5 (estimated from ChemSpider data) |
| Quantified Difference | ΔlogP ≈ +0.7 (higher lipophilicity for target compound) |
| Conditions | Computational prediction (ZINC15; method not specified). No experimental logP or logD data available for either compound. |
Why This Matters
Higher predicted lipophilicity suggests potentially improved passive membrane permeability, which may be relevant for CNS-targeted programs, though experimental confirmation is required.
- [1] ZINC15 Database. Substance ZINC000065267151. Predicted logP = 2.187. No experimental logP available. View Source
